molecular formula C10H19NO4 B586240 Boc-L-Valine-d8 CAS No. 153568-33-3

Boc-L-Valine-d8

Cat. No.: B586240
CAS No.: 153568-33-3
M. Wt: 225.314
InChI Key: SZXBQTSZISFIAO-SSOOLOFBSA-N
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Description

Boc-L-Valine-d8 is a deuterated derivative of a butanoic acid compound. Deuterium, a stable isotope of hydrogen, is incorporated into the molecular structure, which can significantly alter the compound’s physical and chemical properties. This compound is of interest in various scientific fields due to its unique isotopic composition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Valine-d8 typically involves multiple steps, including the introduction of deuterium atoms at specific positions. One common method involves the use of deuterated reagents in the synthesis process. For example, deuterated methyl iodide (CD3I) can be used to introduce deuterium atoms into the methyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Boc-L-Valine-d8 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The deuterium atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield deuterated carboxylic acids, while reduction may produce deuterated alcohols.

Scientific Research Applications

Boc-L-Valine-d8 has several scientific research applications, including:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its unique isotopic signature.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug metabolism studies to understand the pharmacokinetics of deuterated drugs.

    Industry: Utilized in the development of deuterated materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of Boc-L-Valine-d8 involves its interaction with specific molecular targets and pathways. The incorporation of deuterium can alter the compound’s binding affinity and metabolic stability, leading to changes in its biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-L-Valine-d8 is unique due to its high deuterium content, which imparts distinct physical and chemical properties. This makes it particularly valuable in research applications where isotopic labeling is essential.

Properties

IUPAC Name

(2S)-2,3,4,4,4-pentadeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(trideuteriomethyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-6(2)7(8(12)13)11-9(14)15-10(3,4)5/h6-7H,1-5H3,(H,11,14)(H,12,13)/t7-/m0/s1/i1D3,2D3,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZXBQTSZISFIAO-SSOOLOFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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